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molecular formula C13H10FNO B2560685 2-(2-Fluoro-phenyl)-1-pyridin-4-yl-ethanone CAS No. 958033-44-8

2-(2-Fluoro-phenyl)-1-pyridin-4-yl-ethanone

Cat. No. B2560685
M. Wt: 215.227
InChI Key: HKSWXKGSMUWAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709507B2

Procedure details

The title compound was generated from commercially available isonicotinic acid ethyl ester and (2-fluoro-phenyl)-acetonitrile according to the general procedure D described above. The intermediates 2-(2-fluoro-phenyl)-1-pyridin-4-yl-ethanone and 2-(2-fluoro-phenyl)-1-pyridin-4-yl-ethylamine were isolated and characterized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)C.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]#[N:21]>>[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:4]([C:5]1[CH:6]=[CH:7][N:8]=[CH:9][CH:10]=1)=[O:11].[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][CH:20]([NH2:21])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(=O)C1=CC=NC=C1
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(C1=CC=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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